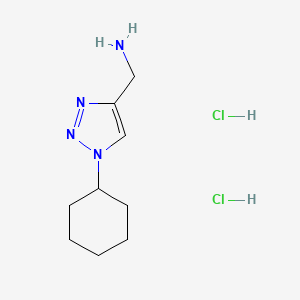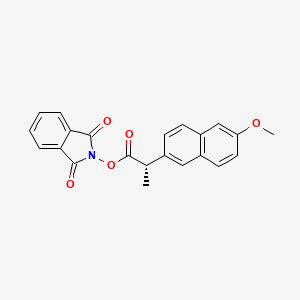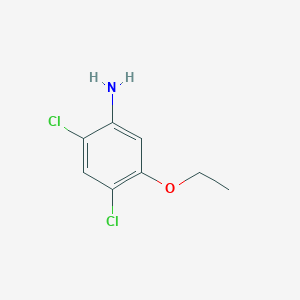
1-(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanaminedihydrochloride is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their broad range of applications in pharmaceuticals, agrochemicals, and material sciences. The triazole moiety is particularly significant due to its stability and ability to participate in various chemical reactions .
Méthodes De Préparation
The synthesis of 1-(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanaminedihydrochloride typically involves “Click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its efficiency and selectivity in forming 1,2,3-triazoles . The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst. The reaction conditions are usually mild, and the reaction can be carried out in aqueous or organic solvents .
Analyse Des Réactions Chimiques
1-(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanaminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: It is being investigated for its potential anticancer, antibacterial, and antifungal properties.
Mécanisme D'action
The mechanism of action of 1-(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, blocking its activity . This inhibition can lead to various biological effects, including the reduction of intraocular pressure in glaucoma or the inhibition of cancer cell growth .
Comparaison Avec Des Composés Similaires
1-(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanaminedihydrochloride can be compared with other 1,2,3-triazole derivatives. Similar compounds include:
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds have shown significant cytotoxic activity against various cancer cell lines.
1,2,4-triazole derivatives: These are used in the synthesis of antifungal and anticancer agents.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties .
Propriétés
Formule moléculaire |
C9H18Cl2N4 |
|---|---|
Poids moléculaire |
253.17 g/mol |
Nom IUPAC |
(1-cyclohexyltriazol-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H16N4.2ClH/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9;;/h7,9H,1-6,10H2;2*1H |
Clé InChI |
TYSQQWRAJZTTHJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C=C(N=N2)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15318225.png)

